molecular formula C11H8Cl2N2O B068166 2-(2,4-Dichlorophenoxy)pyridin-3-amine CAS No. 175136-22-8

2-(2,4-Dichlorophenoxy)pyridin-3-amine

Cat. No.: B068166
CAS No.: 175136-22-8
M. Wt: 255.1 g/mol
InChI Key: PDJZNBHGWZVWAU-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-(2,4-Dichlorophenoxy)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of herbicides and other agricultural chemicals.

Safety and Hazards

The safety information for “2-(2,4-Dichlorophenoxy)pyridin-3-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)pyridin-3-amine typically involves the reaction of 2,4-dichlorophenol with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2-(2,4-Dichlorophenoxy)pyridin-3-amine exhibits unique properties due to the presence of the pyridine ring. This structural feature enhances its biological activity and makes it a valuable compound in various research applications .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-7-3-4-10(8(13)6-7)16-11-9(14)2-1-5-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJZNBHGWZVWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384245
Record name 2-(2,4-dichlorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-22-8
Record name 2-(2,4-dichlorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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